molecular formula C28H28O4S B12372240 [4-(Cyclohexylmethoxy)phenyl]-[6-hydroxy-2-(4-hydroxyphenyl)-3a,7a-dihydro-1-benzothiophen-3-yl]methanone

[4-(Cyclohexylmethoxy)phenyl]-[6-hydroxy-2-(4-hydroxyphenyl)-3a,7a-dihydro-1-benzothiophen-3-yl]methanone

Cat. No.: B12372240
M. Wt: 460.6 g/mol
InChI Key: HPCAYFWRROJFBK-UHFFFAOYSA-N
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Description

[4-(Cyclohexylmethoxy)phenyl]-[6-hydroxy-2-(4-hydroxyphenyl)-3a,7a-dihydro-1-benzothiophen-3-yl]methanone is a complex organic compound with a unique structure that combines a benzothiophene core with phenolic and cyclohexylmethoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Cyclohexylmethoxy)phenyl]-[6-hydroxy-2-(4-hydroxyphenyl)-3a,7a-dihydro-1-benzothiophen-3-yl]methanone typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving sulfur-containing reagents.

    Introduction of the Phenolic Groups: This step often involves hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.

    Attachment of the Cyclohexylmethoxy Group: This can be done through etherification reactions using cyclohexylmethanol and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic groups can undergo oxidation to form quinones.

    Reduction: The compound can be reduced to remove the hydroxyl groups, forming a more saturated structure.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, strong bases like sodium hydride.

Major Products

    Oxidation: Quinones.

    Reduction: Saturated benzothiophene derivatives.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound’s phenolic groups may exhibit antioxidant properties, making it a candidate for studies on oxidative stress and related diseases.

Medicine

Industry

In the industrial sector, this compound could be used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of [4-(Cyclohexylmethoxy)phenyl]-[6-hydroxy-2-(4-hydroxyphenyl)-3a,7a-dihydro-1-benzothiophen-3-yl]methanone is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The phenolic groups can participate in hydrogen bonding and other interactions, while the benzothiophene core may interact with hydrophobic regions of proteins.

Comparison with Similar Compounds

Similar Compounds

    [4-(Methoxy)phenyl]-[6-hydroxy-2-(4-hydroxyphenyl)-3a,7a-dihydro-1-benzothiophen-3-yl]methanone: Similar structure but with a methoxy group instead of a cyclohexylmethoxy group.

    [4-(Cyclohexylmethoxy)phenyl]-[6-methoxy-2-(4-hydroxyphenyl)-3a,7a-dihydro-1-benzothiophen-3-yl]methanone: Similar structure but with a methoxy group on the benzothiophene core.

Uniqueness

The presence of both phenolic and cyclohexylmethoxy groups in [4-(Cyclohexylmethoxy)phenyl]-[6-hydroxy-2-(4-hydroxyphenyl)-3a,7a-dihydro-1-benzothiophen-3-yl]methanone provides a unique combination of hydrophilic and hydrophobic properties, which can be advantageous in various applications.

Properties

Molecular Formula

C28H28O4S

Molecular Weight

460.6 g/mol

IUPAC Name

[4-(cyclohexylmethoxy)phenyl]-[6-hydroxy-2-(4-hydroxyphenyl)-3a,7a-dihydro-1-benzothiophen-3-yl]methanone

InChI

InChI=1S/C28H28O4S/c29-21-10-6-20(7-11-21)28-26(24-15-12-22(30)16-25(24)33-28)27(31)19-8-13-23(14-9-19)32-17-18-4-2-1-3-5-18/h6-16,18,24-25,29-30H,1-5,17H2

InChI Key

HPCAYFWRROJFBK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)COC2=CC=C(C=C2)C(=O)C3=C(SC4C3C=CC(=C4)O)C5=CC=C(C=C5)O

Origin of Product

United States

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